molecular formula C17H19F2N3O3S B2869829 4-Ethyl-5-fluoro-6-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034575-06-7

4-Ethyl-5-fluoro-6-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2869829
CAS No.: 2034575-06-7
M. Wt: 383.41
InChI Key: ITGHMBHEWPQJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrimidines are known to undergo reactions like alkylation, halogenation, and oxidation .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Ionic Liquid-Promoted Synthesis of Chromone-Pyrimidine Derivatives : A study detailed the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds bearing a fluoro group on the chromone ring and various groups on the pyrimidine ring. These compounds demonstrated significant in vitro antifungal and antibacterial activity. The study also included enzyme assay studies and molecular docking to predict the mode of action of these synthesized compounds (Tiwari et al., 2018).

Structural Analysis and Crystallography

  • R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Another research focused on the crystal structures of pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives. These structures exhibited hydrogen-bonded bimolecular ring motifs, providing insights into the interaction of pyrimidine rings with sulfonate groups (Balasubramani et al., 2007).

Synthesis and Antitumor Activity

  • Synthesis of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety : Research aimed at synthesizing new heterocyclic compounds, including pyrimidine derivatives, for potential use as antibacterial agents. These synthesized compounds showed high antibacterial activities in tests (Azab et al., 2013).
  • Synthesis of 6-Substituted Pyrrolo[2,3-d]pyrimidines as Antifolates : A study described the design and synthesis of a series of pyrrolo[2,3-d]pyrimidines targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibited antiproliferative potencies against various tumor cell lines (Liu et al., 2015).

Novel Synthesis Techniques and Applications

  • New Fluoro Intermediates for Herbicidal Sulfonylureas : A study focused on synthesizing new pyrimidine intermediates for herbicidal applications. It highlighted the synthesis process involving fluorination and substitution reactions to create specific sulfonylurea derivatives (Hamprecht et al., 1999).
  • Synthesis of Amino-5-Arylsulfonylpyrimidines : This research involved preparing various 4-amino-5-arylsulfonylpyrimidines through specific reactions. It explored the synthesis process and potential applications of these compounds (Santilli et al., 1971).

Optical and Electronic Properties

  • Structural Parameters and Optical Exploration of Thiopyrimidine Derivatives : A study conducted a comparative analysis of thiopyrimidine derivatives, focusing on their structural parameters and nonlinear optical properties. The research combined experimental and theoretical approaches to understand these compounds' electronic and optical behaviors (Hussain et al., 2020).

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3S/c1-3-14-16(19)17(21-10-20-14)25-13-6-7-22(9-13)26(23,24)15-5-4-12(18)8-11(15)2/h4-5,8,10,13H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGHMBHEWPQJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.